Bienvenue dans la boutique en ligne BenchChem!

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Salt Selection Preformulation Medicinal Chemistry

Specify 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS 1187830-90-5) to ensure exact 1:1 stoichiometry (MW 159.62) for reproducible biological assays, avoiding the variable hygroscopicity of the dihydrochloride. The saturated tetrahydropyridine ring delivers Fsp³ ~0.50 and chair-like conformational rigidity essential for GSK3α/β, DYRK1A, CLK1, and Pim kinase programs. Deploy for Suzuki-Miyaura C3-aryl diversification and fragment-based drug discovery. White to off-white solid.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 1187830-90-5
Cat. No. B1426005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
CAS1187830-90-5
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=NN2.Cl
InChIInChI=1S/C6H9N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h3,7H,1-2,4H2,(H,8,9);1H
InChIKeyMGEFXKKDBHBPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride CAS 1187830-90-5: A Strategic Saturated Bicyclic Scaffold for Medicinal Chemistry


4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS 1187830-90-5) is a saturated bicyclic heterocycle featuring a fused pyrazole and partially hydrogenated pyridine ring system, with a molecular weight of 159.62 g/mol and molecular formula C₆H₁₀ClN₃ [1]. As the monohydrochloride salt of the tetrahydro-1H-pyrazolo[3,4-c]pyridine core, this compound appears as a white to off-white solid and exhibits water solubility attributable to its hydrochloride form . The scaffold serves as a versatile building block in drug discovery, with the saturation at positions 4–7 of the pyridine ring introducing conformational rigidity that influences biomolecular recognition while maintaining aromaticity in the pyrazole component .

Procurement Risk: Why Substituting 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride with Alternative Salts or Scaffolds Compromises Experimental Reproducibility


The selection of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride (CAS 1187830-90-5) over structurally similar alternatives is not a matter of convenience but a critical determinant of experimental outcomes. The monohydrochloride salt form provides a defined stoichiometric counterion ratio (1:1) that directly influences aqueous solubility, crystallinity, and handling characteristics compared to the free base (CAS 871792-61-9) or the dihydrochloride salt (CAS 871726-74-8) [1]. Furthermore, the saturated tetrahydropyridine ring of this scaffold imparts distinct conformational properties and metabolic stability profiles relative to fully aromatic pyrazolo[3,4-c]pyridines, which cannot be assumed interchangeable without validation . The following quantitative evidence demonstrates precisely where this compound offers measurable differentiation that justifies its specification in procurement decisions.

Quantitative Differentiation Evidence: 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride versus Key Comparators


Salt Form Stoichiometry: Monohydrochloride versus Dihydrochloride in Aqueous Solubility and Handling

The monohydrochloride salt (CAS 1187830-90-5) provides a defined 1:1 stoichiometric ratio of hydrochloride to the tetrahydro-1H-pyrazolo[3,4-c]pyridine free base, yielding a molecular weight of 159.62 g/mol . In contrast, the dihydrochloride salt (CAS 871726-74-8) contains a 2:1 hydrochloride ratio with a molecular weight of 196.07 g/mol [1]. The difference in salt form directly influences aqueous solubility, crystallinity, and hygroscopicity, with the dihydrochloride form frequently employed in pharmacological studies due to enhanced aqueous solubility compared to the free base . The monohydrochloride form appears as a white to off-white solid and is soluble in water, offering intermediate solubility characteristics that may be preferable for specific crystallization or formulation workflows where the higher ionic strength of the dihydrochloride could interfere .

Salt Selection Preformulation Medicinal Chemistry Solubility

Conformational Rigidity: Saturated versus Aromatic Pyrazolo[3,4-c]pyridine Scaffolds

The tetrahydro-1H-pyrazolo[3,4-c]pyridine core features saturation at positions 4–7 of the pyridine ring, which introduces conformational rigidity through a chair-like conformation in the saturated six-membered ring while maintaining aromaticity in the pyrazole component . This contrasts with the fully aromatic 1H-pyrazolo[3,4-c]pyridine scaffold (CAS 271-47-6, MW = 119.12 g/mol), which lacks the saturated tetrahydropyridine moiety and exhibits planar aromatic geometry throughout [1]. X-ray crystallographic analyses of analogous tetrahydropyrazolo[3,4-c]pyridine compounds confirm the chair-like conformation of the saturated ring, with the pyrazole nitrogen atoms positioned for optimal hydrogen bond donation . The fraction of sp³-hybridized carbons (Fsp³) for the tetrahydro derivative is approximately 0.50, compared to 0.0 for the fully aromatic analog, indicating significantly greater three-dimensional character that influences target binding and metabolic stability .

Conformational Analysis Structure-Based Drug Design Ligand Efficiency Metabolic Stability

Synthetic Versatility: C3 Functionalization via Suzuki-Miyaura Cross-Coupling

The tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold enables C3 functionalization via Suzuki-Miyaura cross-coupling methodology using a triflate intermediate [1]. This synthetic route allows the introduction of diverse (hetero)aryl substituents at the C3 position using Pd(OAc)₂ and XPhos or XPhos precatalyst with (hetero)aryl boronic acids or esters [1]. The use of pivaloyloxymethyl and benzyl protection strategies further offers the potential to differentially functionalize the pyrazole and tetrahydropyridine nitrogens, enabling orthogonal derivatization [1]. In contrast, the fully aromatic pyrazolo[3,4-c]pyridine scaffold lacks the saturated tetrahydropyridine ring that provides additional N–H hydrogen bond donor capacity and distinct electronic properties for functionalization [2].

Cross-Coupling Late-Stage Functionalization Library Synthesis Structure-Activity Relationship

Kinase Inhibitor Scaffold Potential: GSK3α/β and DYRK1A Inhibitory Activity

A series of substituted pyrazolo[3,4-c]pyridines bearing various 1,3,5 or 1,3,7 substitution patterns demonstrated interesting inhibitory activity primarily against GSK3α/β as well as against CLK1 and DYRK1A, with good selectivity and remarkable SARs, without being cytotoxic [1]. The pyrazolo[3,4-c]pyridine scaffold has been identified as a novel heterocyclic ring that binds adenosine receptors (ARs) with antagonistic activity toward A₁R and A₃R, indicating potential for further development [2]. Additionally, pyrazolo[3,4-c]pyridine compounds have been disclosed as inhibitors of Pim kinase (Pim-1, Pim-2, and Pim-3), useful as cancer therapeutics [3]. While specific IC₅₀ values for the unsubstituted hydrochloride scaffold are not reported—as this compound serves as a synthetic intermediate rather than a final bioactive molecule—the class-level evidence establishes the core scaffold as a privileged structure for kinase inhibitor development, with the tetrahydropyridine saturation providing distinct conformational preferences compared to fully aromatic kinase inhibitor scaffolds.

Kinase Inhibition GSK3 DYRK1A CLK1 Cancer Therapeutics

Evidence-Backed Application Scenarios for 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride (CAS 1187830-90-5)


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Lead Optimization

Procure 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride as the starting scaffold for structure-based drug design programs targeting GSK3α/β, DYRK1A, CLK1, and Pim kinases. The validated kinase inhibitory activity of substituted pyrazolo[3,4-c]pyridines [1][2], combined with the established Suzuki-Miyaura cross-coupling methodology for C3 functionalization [3], enables rapid analog synthesis and SAR exploration. The saturated tetrahydropyridine ring provides conformational rigidity and Fsp³ character (~0.50) that may confer metabolic stability advantages over flat aromatic kinase inhibitor scaffolds .

Preformulation and Salt Selection Studies: Defined Stoichiometry for Reproducible Assays

Use the monohydrochloride salt (CAS 1187830-90-5, 1:1 stoichiometry, MW = 159.62 g/mol) for exact molar calculations in biological assays and crystallization studies. The defined counterion ratio avoids the variable hygroscopicity and higher ionic strength associated with the dihydrochloride form (2:1 ratio, MW = 196.07 g/mol) [1][2]. The monohydrochloride appears as a white to off-white solid with water solubility, providing predictable handling characteristics for reproducible experimental workflows [3].

Fragment-Based Drug Discovery: Three-Dimensional Privileged Scaffold

Deploy 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride as a three-dimensional fragment in FBDD campaigns. The saturated tetrahydropyridine ring adopts a chair-like conformation distinct from planar aromatic heterocycles, offering unique hydrogen bond donor/acceptor geometry that may probe novel regions of chemical space [1]. The scaffold's established binding to adenosine receptors (A₁R and A₃R) [2] and kinase targets provides a validated starting point for fragment elaboration.

Parallel Library Synthesis: C3 Diversification via Cross-Coupling

Employ the tetrahydro-1H-pyrazolo[3,4-c]pyridine core for parallel synthesis of C3-aryl libraries. The published Suzuki-Miyaura cross-coupling methodology using triflate intermediate with Pd(OAc)₂/XPhos enables efficient diversification with (hetero)aryl boronic acids [1]. The orthogonal protection strategy (pivaloyloxymethyl/benzyl) allows differential functionalization of pyrazole and tetrahydropyridine nitrogens [1], enabling rapid generation of structurally diverse compound collections for high-throughput screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.